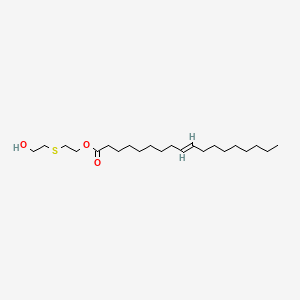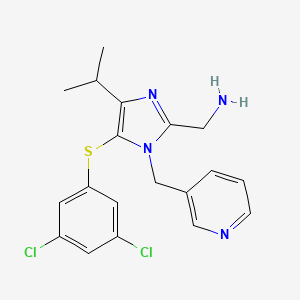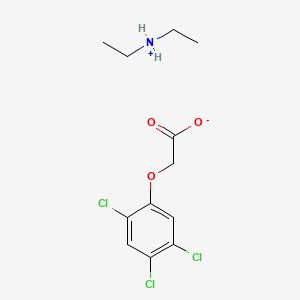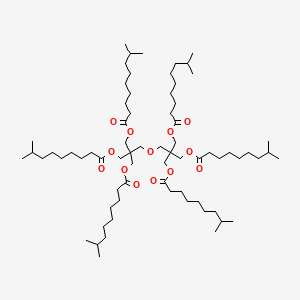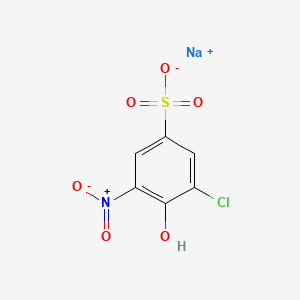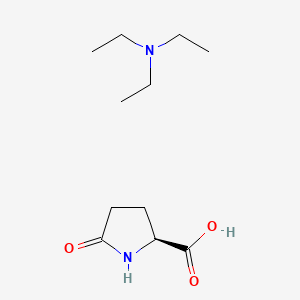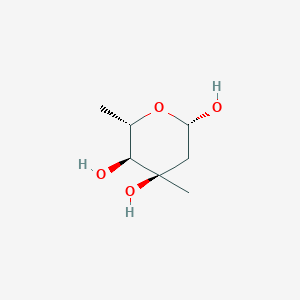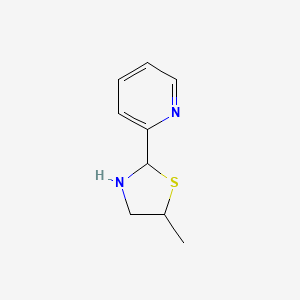
2-(5-Methyl-2-thiazolidinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2-thiazolidinyl)pyridine is a heterocyclic compound that features a thiazolidine ring fused to a pyridine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-thiazolidinyl)pyridine typically involves the reaction of 2-bromo-5-methylthiazole with pyridine derivatives under specific conditions. One common method includes the use of copper iodide as a catalyst in dry pyridine, heated under microwave irradiation at 115°C for 30 minutes . This method ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and green chemistry approaches to enhance selectivity, purity, and yield. These methods include the use of nano-catalysis and click reactions, which are advantageous due to their cleaner reaction profiles and catalyst recovery .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methyl-2-thiazolidinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-(5-Methyl-2-thiazolidinyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anticonvulsant, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-thiazolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various pharmacological effects such as inhibition of microbial growth and modulation of inflammatory responses .
Comparison with Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, known for its antimicrobial properties.
Pyridine: A six-membered ring with one nitrogen atom, widely used in organic synthesis and pharmaceuticals.
Thiazolidine: A saturated five-membered ring with sulfur and nitrogen, exhibiting diverse biological activities.
Uniqueness: 2-(5-Methyl-2-thiazolidinyl)pyridine is unique due to its fused ring structure, which combines the properties of both thiazolidine and pyridine. This fusion enhances its reactivity and broadens its range of applications in various fields.
Properties
CAS No. |
116113-06-5 |
|---|---|
Molecular Formula |
C9H12N2S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
5-methyl-2-pyridin-2-yl-1,3-thiazolidine |
InChI |
InChI=1S/C9H12N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h2-5,7,9,11H,6H2,1H3 |
InChI Key |
VRBVLZREFYCMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(S1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


